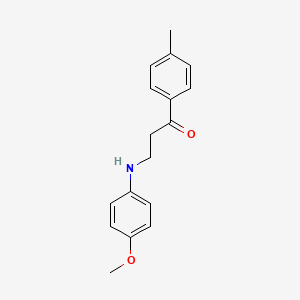
3,5-ジメチル-1-(2-メチルプロピル)ピラゾール-4-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole ring structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of two methyl groups and an isobutyl group attached to the pyrazole ring, along with an aldehyde functional group.
科学的研究の応用
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
作用機序
Target of Action
It is known that pyrazole derivatives, such as 3,5-dimethylpyrazole, have been used as blocking agents for isocyanates . This suggests that the compound may interact with isocyanates or related molecules in biological systems.
Mode of Action
It is known that 3,5-dimethylpyrazole acts as a blocking agent for isocyanates . This suggests that the compound may interact with its targets by blocking their activity, thereby preventing them from participating in their usual biochemical reactions.
Biochemical Pathways
Given its potential role as a blocking agent for isocyanates , it may impact pathways involving these compounds. Isocyanates are involved in various biological processes, including the synthesis of polyurethane polymers and certain pharmaceuticals.
Result of Action
Given its potential role as a blocking agent for isocyanates , it may prevent these compounds from participating in their usual biochemical reactions, thereby altering cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrazole with an aldehyde precursor, such as isobutyraldehyde, in the presence of a catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis, and purification steps, such as distillation or recrystallization, are employed to isolate the final compound .
化学反応の分析
Types of Reactions
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents, such as halogens or nitro groups, can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives, depending on the electrophile used.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: Lacks the isobutyl and aldehyde groups, resulting in different reactivity and applications.
1-Isobutyl-3,5-dimethylpyrazole: Similar structure but without the aldehyde group, affecting its chemical behavior and biological activity.
4-Formylpyrazole: Contains an aldehyde group but lacks the methyl and isobutyl substituents, leading to different properties.
Uniqueness
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the aldehyde group and the isobutyl group distinguishes it from other pyrazole derivatives, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-12-9(4)10(6-13)8(3)11-12/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKZBHXBLASRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide](/img/structure/B2462015.png)

![(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2462020.png)





![1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2462028.png)
![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)
![2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B2462033.png)
